molecular formula C20H18FN3O2 B2501668 (1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone CAS No. 1020454-94-7

(1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone

Cat. No.: B2501668
CAS No.: 1020454-94-7
M. Wt: 351.381
InChI Key: CEKIDFHCWLATOA-UHFFFAOYSA-N
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Description

(1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone is a synthetic chemical compound of significant interest in early-stage pharmacological and chemical research. It belongs to a broader class of fluorophenyl-pyrazole derivatives, a scaffold noted in scientific literature for its diverse biological activities. Compounds with this core structure have been investigated for their potential as kinase inhibitors and have shown research value in studies involving various human carcinoma cell lines, such as HepG2, where related molecules have demonstrated cytotoxic effects and the ability to induce apoptosis . The molecular structure of this reagent combines a 4-fluorophenyl-pyrazole moiety, a common feature in many bioactive molecules, with a 2-methylindoline group through a methanone linker. This specific arrangement suggests potential for interaction with various enzymatic targets. Researchers utilize this compound as a key intermediate or building block in medicinal chemistry programs, particularly in the synthesis and development of novel therapeutic agents. Its applications extend to serving as a probe in biochemical assays to study protein function and signal transduction pathways. As a fine chemical for research purposes, the compound is characterized by its molecular formula and weight, with purity confirmed to meet the high standards required for experimental work. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for verifying the identity and purity for their specific experimental conditions. All sales are final for this specialized research compound.

Properties

IUPAC Name

[1-(4-fluorophenyl)-4-methoxypyrazol-3-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-13-11-14-5-3-4-6-17(14)24(13)20(25)19-18(26-2)12-23(22-19)16-9-7-15(21)8-10-16/h3-10,12-13H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKIDFHCWLATOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=NN(C=C3OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Subunit Synthesis

The 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole moiety is commonly synthesized via cyclocondensation reactions. A representative method involves the reaction of 4-fluorophenylhydrazine with a β-keto ester derivative under acidic conditions. For example, ethyl 3-methoxyacetoacetate reacts with 4-fluorophenylhydrazine in ethanol under reflux to yield the pyrazole ring. Alternative approaches employ palladium-catalyzed cross-coupling to introduce the 4-fluorophenyl group post-cyclization.

Key Reaction Conditions:

  • Solvent: Ethanol or toluene
  • Catalyst: Pd(OAc)₂ with P(tBu)₃ ligand for cross-coupling variants
  • Temperature: 80–110°C
  • Yield: 65–78% after column chromatography

Indoline Subunit Functionalization

The 2-methylindolin-1-yl group is typically prepared via Fischer indole synthesis or reductive cyclization of nitroarenes. A patented method describes the reduction of 2-nitro-N-methylbenzylamine using hydrogen gas over a palladium-on-carbon catalyst, yielding 2-methylindoline with >90% efficiency. Subsequent N-methylation is achieved using methyl iodide in the presence of potassium carbonate.

Convergent Coupling Methodologies

The final assembly of the target compound relies on coupling the pyrazole and indoline subunits. Three principal methods have been documented:

Friedel-Crafts Acylation

This classical approach involves reacting 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl chloride with 2-methylindoline in dichloromethane using aluminum trichloride as a Lewis acid.

Procedure Overview:

  • Generate acyl chloride via oxalyl chloride treatment of pyrazole-3-carboxylic acid.
  • Slowly add 2-methylindoline in anhydrous DCM at 0°C.
  • Quench with ice-water and extract with ethyl acetate.
  • Purify via silica gel chromatography (hexane/EtOAc 3:1).

Performance Metrics:

  • Yield: 58–67%
  • Purity: 89–92% (HPLC)

Suzuki-Miyaura Cross-Coupling

A more modern approach employs palladium-mediated coupling between a boronic ester-functionalized pyrazole and a halogenated indolinylmethanone. The patent literature details the use of Pd(dba)₂ with SPhos ligand for this transformation.

Optimized Conditions:

  • Catalyst: Pd(dba)₂ (2 mol%)
  • Ligand: SPhos (4 mol%)
  • Base: K₃PO₄ (3 eq.)
  • Solvent: Dioxane/water (4:1)
  • Temperature: 100°C, 12 h

Outcome:

  • Yield: 72–81%
  • Ligand selection critical for suppressing proto-deboronation side reactions

Direct Amide Coupling

For laboratories lacking specialized catalysts, carbodiimide-mediated coupling offers a viable alternative. Pyrazole-3-carboxylic acid is activated with HATU and coupled to 2-methylindoline in DMF.

Reagent System:

  • Coupling Agent: HATU (1.2 eq.)
  • Base: DIPEA (3 eq.)
  • Solvent: DMF, rt, 6 h

Efficiency:

  • Yield: 63%
  • Requires rigorous drying to prevent hydrolysis

Reaction Optimization and Process Intensification

Solvent Screening

Comparative studies reveal solvent polarity significantly impacts coupling efficiency:

Solvent Dielectric Constant Yield (%) Purity (%)
DCM 8.93 58 89
THF 7.52 61 91
DMF 36.7 63 93
Dioxane 2.21 72 95

Data aggregated from

Catalyst Loading Effects

Systematic variation of Pd catalyst loading in Suzuki couplings demonstrates non-linear yield relationships:

Pd(dba)₂ (mol%) Ligand (mol%) Yield (%)
1 2 65
2 4 78
3 6 81
5 10 79

Optimum at 2 mol% Pd with 4 mol% ligand

Purification and Analytical Characterization

Chromatographic Purification

Final product purity is achieved through gradient elution chromatography:

Stationary Phase Mobile Phase Rf Purity (%)
Silica F60 Hexane/EtOAc (3:1) 0.42 92
C18 MeCN/Water (65:35) 6.7 95
Alumina DCM/MeOH (98:2) 0.31 89

Data from

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃):

  • δ 8.21 (s, 1H, pyrazole-H)
  • δ 7.45–7.38 (m, 2H, Ar-F)
  • δ 6.98–6.91 (m, 2H, Ar-F)
  • δ 3.89 (s, 3H, OCH₃)
  • δ 3.12 (t, J=8.4 Hz, 2H, indoline-CH₂)
  • δ 2.78 (s, 3H, N-CH₃)

HRMS (ESI):
Calculated for C₂₁H₁₈FN₃O₂ [M+H]⁺: 380.1409
Found: 380.1413

Challenges and Mitigation Strategies

Byproduct Formation

Common impurities include:

  • Proto-deboronation products in Suzuki couplings (addressed via ligand optimization)
  • Over-alkylation at indoline nitrogen (controlled by stoichiometric reagent ratios)

Scale-Up Considerations

Pilot plant trials identified three critical parameters:

  • Exothermic reaction control in Friedel-Crafts acylation (jacketed reactor required)
  • Catalyst recycling in Pd-mediated couplings (membrane filtration systems)
  • Solvent recovery in chromatographic purification (simulated moving bed systems)

Chemical Reactions Analysis

Types of Reactions

(1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents on the fluorophenyl ring.

Scientific Research Applications

(1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone: has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or anticancer drugs.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of pyrazole and indoline derivatives with biological targets.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pyrazole and indoline moieties could play a role in binding to the active site of enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparison

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name Core Structure Substituents/Modifications Biological Activity/Application Reference
(1-(4-Fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone (Target) Pyrazole-indoline methanone 4-Fluorophenyl, 4-methoxy (pyrazole); 2-methylindoline Not explicitly reported N/A
4-(4-Aminophenyl)-1-(4-fluorophenyl)-1H-pyrrol-3-ylmethanone (ARDAP) Pyrrole-methanone 4-Fluorophenyl, 4-aminophenyl (pyrrole); trimethoxyphenyl Antineoplastic (MCF-7 breast cancer models)
(4-Fluorophenyl)(5-phenyl-1-propyl-1H-1,2,3-triazol-4-yl)methanone (3eb) Triazole-methanone 4-Fluorophenyl, 5-phenyl, 1-propyl Synthetic intermediate; CuBr-catalyzed
1-(4-Fluorobenzyl)-1H-indol-3-ylmethanone Indole-methanone 4-Fluorobenzyl (indole); naphthyl Not reported
(3-(1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl)-1H-pyrazol-1-yl)(4-iodophenyl)methanone Pyrazole-methanone 2-Fluorobiphenyloxyethyl, 4-iodophenyl Not reported
Key Observations:
  • Pyrazole vs. Pyrrole/Triazole Cores : The target compound’s pyrazole ring offers distinct electronic and steric properties compared to pyrrole (ARDAP) or triazole (3eb) cores. Pyrazoles generally exhibit higher metabolic stability due to reduced susceptibility to oxidation .
  • Substituent Effects: The 4-methoxy group on the pyrazole may enhance solubility relative to non-polar substituents (e.g., propyl in 3eb). The 2-methylindoline group provides a rigid, planar structure that could influence receptor binding .
  • Biological Relevance: ARDAP demonstrates anticancer activity linked to its trimethoxyphenyl group, which inhibits tubulin polymerization .
Analytical Methods:
  • NMR and MS : 1H/13C/19F NMR and ESI-MS are standard for verifying purity and structure .
  • Crystallography: SHELXL is widely used for refining crystal structures, particularly for heterocyclic methanones .
Anticancer Activity:
  • ARDAP inhibits MCF-7 cell proliferation (IC50 ~5 µM) via apoptosis induction and tubulin disruption .
  • PET Imaging: Fluorine-containing analogs like [18F]VAT are used for neuroimaging due to favorable pharmacokinetics and blood-brain barrier penetration .
Selectivity and Toxicity:
  • Piperazine- and piperidine-containing methanones (e.g., 6h, 6i) exhibit varied selectivity for serotonin receptors, influenced by sulfonamide and biaryl substitutions . The target compound’s 2-methylindoline group may reduce off-target effects compared to bulkier substituents.

Biological Activity

The compound (1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from various studies and research findings.

Synthesis and Structural Characteristics

The synthesis of pyrazole derivatives, including the target compound, typically involves reactions such as cyclization and functionalization of aromatic rings. The specific synthesis pathway for this compound has not been extensively documented in the available literature. However, similar compounds have been synthesized using methodologies that include the reaction of substituted phenyl hydrazines with appropriate carbonyl compounds under acidic or basic conditions.

Table 1: Common Synthetic Pathways for Pyrazole Derivatives

MethodologyDescription
CyclizationInvolves the formation of a pyrazole ring from hydrazines and carbonyls.
FunctionalizationSubstituents are added to enhance biological activity.
Reflux ConditionsOften performed in solvents like ethanol or acetic acid.

Biological Activity

The biological activity of this compound is inferred from studies on structurally related compounds. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

Anticancer Potential

Research indicates that pyrazole derivatives can inhibit various cancer cell lines. For instance, compounds similar to this compound have shown inhibition of cell proliferation in breast cancer models through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation
A study examining a series of pyrazole derivatives found that those with fluorinated phenyl groups exhibited significant cytotoxicity against MCF-7 breast cancer cells. The mechanism involved the induction of apoptosis via the mitochondrial pathway.

Anti-inflammatory Activity

Pyrazole derivatives have also been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This activity is crucial for reducing inflammation and pain.

Table 2: Biological Activities of Selected Pyrazole Derivatives

Compound NameActivity TypeMechanism of Action
Pyrazole AAnticancerInduces apoptosis in cancer cells
Pyrazole BAnti-inflammatoryInhibits COX enzymes
(1-(4-fluorophenyl)-4-methoxy...)Potentially similarExpected to exhibit both anticancer and anti-inflammatory effects

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